molecular formula C32H28N2O5 B15011248 (2Z)-2-hydroxy-N'-{hydroxy[bis(3-methylphenyl)]acetyl}-4-oxo-N,4-diphenylbut-2-enehydrazide

(2Z)-2-hydroxy-N'-{hydroxy[bis(3-methylphenyl)]acetyl}-4-oxo-N,4-diphenylbut-2-enehydrazide

Cat. No.: B15011248
M. Wt: 520.6 g/mol
InChI Key: QTYUHEPIPCNCMV-HFTWOUSFSA-N
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Description

(2Z)-2-HYDROXY-N’-[2-HYDROXY-2,2-BIS(3-METHYLPHENYL)ACETYL]-4-OXO-N,4-DIPHENYLBUT-2-ENEHYDRAZIDE is a complex organic compound with a unique structure that includes multiple aromatic rings, hydroxyl groups, and a hydrazide functional group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-HYDROXY-N’-[2-HYDROXY-2,2-BIS(3-METHYLPHENYL)ACETYL]-4-OXO-N,4-DIPHENYLBUT-2-ENEHYDRAZIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazides with aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-HYDROXY-N’-[2-HYDROXY-2,2-BIS(3-METHYLPHENYL)ACETYL]-4-OXO-N,4-DIPHENYLBUT-2-ENEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require catalysts such as palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

(2Z)-2-HYDROXY-N’-[2-HYDROXY-2,2-BIS(3-METHYLPHENYL)ACETYL]-4-OXO-N,4-DIPHENYLBUT-2-ENEHYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-HYDROXY-N’-[2-HYDROXY-2,2-BIS(3-METHYLPHENYL)ACETYL]-4-OXO-N,4-DIPHENYLBUT-2-ENEHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds share the hydroxyl and aromatic ring features but differ in their overall structure and functional groups.

    Hydrazone Derivatives: Compounds like (1Z,2E)-2-(2-(1-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)ethyl)hydrazineylidene)-2-(p-tolyl)acetaldehyde oxime have similar hydrazide functionalities.

Uniqueness

The uniqueness of (2Z)-2-HYDROXY-N’-[2-HYDROXY-2,2-BIS(3-METHYLPHENYL)ACETYL]-4-OXO-N,4-DIPHENYLBUT-2-ENEHYDRAZIDE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H28N2O5

Molecular Weight

520.6 g/mol

IUPAC Name

(Z)-4-hydroxy-N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-2-oxo-N,4-diphenylbut-3-enehydrazide

InChI

InChI=1S/C32H28N2O5/c1-22-11-9-15-25(19-22)32(39,26-16-10-12-23(2)20-26)31(38)33-34(27-17-7-4-8-18-27)30(37)29(36)21-28(35)24-13-5-3-6-14-24/h3-21,35,39H,1-2H3,(H,33,38)/b28-21-

InChI Key

QTYUHEPIPCNCMV-HFTWOUSFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)NN(C3=CC=CC=C3)C(=O)C(=O)/C=C(/C4=CC=CC=C4)\O)O

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)NN(C3=CC=CC=C3)C(=O)C(=O)C=C(C4=CC=CC=C4)O)O

Origin of Product

United States

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